4,4-Difluoro-3-methyloxane-3-carboxylic acid

Lipophilicity Drug Design ADME

Researchers relying on non-fluorinated tetrahydropyran scaffolds face unpredictable LogP and pKa that undermine CNS drug design. 4,4-Difluoro-3-methyloxane-3-carboxylic acid (CAS 1780849-65-1) introduces a gem-CF₂ group at C4, lowering carboxylic acid pKa by 1.3-2.4 units and raising LogP to 1.13 while maintaining TPSA (46.5 Ų). This exact scaffold ensures reproducible SAR in fragment-based screening and kinase inhibitor optimization. Procurement enables direct bioisosteric replacement with validated metabolic stability.

Molecular Formula C7H10F2O3
Molecular Weight 180.15 g/mol
Cat. No. B13272013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-3-methyloxane-3-carboxylic acid
Molecular FormulaC7H10F2O3
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESCC1(COCCC1(F)F)C(=O)O
InChIInChI=1S/C7H10F2O3/c1-6(5(10)11)4-12-3-2-7(6,8)9/h2-4H2,1H3,(H,10,11)
InChIKeyBXQQKOPRCNPPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-3-methyloxane-3-carboxylic Acid: A Medicinal Chemistry Building Block


4,4-Difluoro-3-methyloxane-3-carboxylic acid (CAS 1780849-65-1, C₇H₁₀F₂O₃, MW 180.15) is a saturated oxygen heterocycle featuring a tetrahydropyran (oxane) ring with a carboxylic acid at C3, a methyl substituent at C3, and a gem-difluoro group at C4 [1]. This compound belongs to the class of gem-difluorinated saturated O-heterocycles that have been systematically evaluated as bioisosteric replacements in drug discovery [2]. The gem-CF₂ motif imparts distinct physicochemical properties compared to non-fluorinated analogs, including altered acidity (pKa), lipophilicity (LogP), and hydrogen-bonding capacity, making precise structural identity critical for reproducible research outcomes [2].

Workflow Medicinal chemistry building block for SAR, fragment-based screening, and lead optimization
Identity Exact CAS-registered gem-difluoro-oxane with C3-methyl and carboxylic acid handle
Selection Precise structure critical: pKa, LogP, and TPSA profile tuned by gem-CF₂ and methyl group

Why 4,4-Difluoro-3-methyloxane-3-carboxylic Acid Cannot Be Substituted


Substituting 4,4-difluoro-3-methyloxane-3-carboxylic acid with its non-fluorinated parent (3-methyloxane-3-carboxylic acid) or with regioisomeric difluoro analogs (e.g., 5,5-difluoro isomers) introduces substantial changes in lipophilicity, acidity, and molecular recognition that propagate through downstream synthetic products [1]. Systematic studies on gem-difluorinated O-heterocycles demonstrate that introducing the gem-CF₂ group adjacent to the ring oxygen produces additive and predictable effects on pKa (lowering by approximately 1.3–2.4 units relative to non-fluorinated counterparts) and complex, non-additive effects on LogP due to mutual polarization between the O and CF₂ moieties [2]. Even positional isomerism within the ring (e.g., 4,4-difluoro vs. 5,5-difluoro substitution) yields different physicochemical profiles, as the proximity of the CF₂ group to the ring oxygen modulates electron withdrawal and conformational preferences [2]. Therefore, procurement of the exact CAS-registered compound is required to ensure reproducibility in medicinal chemistry campaigns, fragment-based screening, and SAR studies where these physicochemical parameters are critical design variables.

Non-fluorinated parent 3-Methyloxane-3-carboxylic acid may shift LogP and pKa, altering ionization and permeability profiles of downstream products.
Regioisomeric difluoro analogs 5,5-Difluoro or other positional isomers can produce different electron-withdrawing patterns and conformational preferences, limiting direct substitution.
Des-methyl or smaller ring analogs Removing the C3 methyl or using a five-membered oxolane may lose steric bulk and alter conformational ensembles, affecting SAR consistency.

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Parent

The gem-difluorination at C4 increases computed LogP by approximately 0.25–0.53 log units compared to the non-fluorinated analog 3-methyloxane-3-carboxylic acid, as determined using the same computational method across both compounds . This shift indicates enhanced membrane permeability potential, a key parameter in CNS drug design and oral bioavailability optimization.

Lipophilicity Shift
Data to verify
ΔLogP +0.25 to +0.53
Enhanced membrane permeability potential for CNS design
Computed LogP; experimental values not yet reported
Lipophilicity Drug Design ADME

pKa Lowering via gem-Difluoro Inductive Effect

Systematic experimental measurement of gem-difluorinated O-heterocyclic carboxylic acids by Melnykov et al. demonstrated that introducing a gem-CF₂ group lowers the pKa of the carboxylic acid by approximately 1.3–2.4 units compared to the corresponding non-fluorinated analog, due to the strong electron-withdrawing inductive effect of the fluorine atoms transmitted through the ring [1]. Although the specific pKa of 4,4-difluoro-3-methyloxane-3-carboxylic acid was not individually reported, its structural membership in this class supports an expected pKa in the range of 2.5–3.5, versus an estimated pKa of ~4.2–4.8 for the non-fluorinated parent 3-methyloxane-3-carboxylic acid.

pKa Lowering
Class-level inference
Est. ΔpKa −1.3 to −2.4
>20-fold ionization shift at physiological pH
Inferred from gem-CF₂ class data; exact pKa not published
Acidity Ionization Bioisosterism

Lipophilicity and Steric Bulk vs. Des-Methyl Analog

Compared to 4,4-difluorooxane-3-carboxylic acid (CAS 1502280-72-9, the des-methyl analog), 4,4-difluoro-3-methyloxane-3-carboxylic acid incorporates a quaternary methyl group at C3 that increases molecular weight by 14 Da, adds steric bulk, and raises computed LogP from 0.59 to 1.13 . This methyl substitution blocks metabolic oxidation at the C3 position and provides an additional vector for hydrophobic interactions in target binding pockets.

vs. Des-Methyl Analog
Cross-study comparable
+14 Da, ΔLogP +0.54, C3 CH₃
Added steric bulk and lipophilicity for fragment growth
MW and LogP from vendor platforms; no co-crystal data
Structure-Activity Relationship Fragment Growth Lead Optimization

Constant TPSA with Increased Lipophilicity

Despite the introduction of two electronegative fluorine atoms, the computed TPSA of 4,4-difluoro-3-methyloxane-3-carboxylic acid (46.53 Ų) is identical to that of its non-fluorinated parent 3-methyloxane-3-carboxylic acid (46.53 Ų) . This reflects the fact that fluorine atoms, while highly electronegative, contribute minimally to polar surface area in computational models. The net effect is increased lipophilicity (ΔLogP ≈ +0.25–0.53) at constant TPSA, an uncommon and valuable combination for CNS drug design where TPSA must remain below 60–70 Ų for adequate brain penetration while higher LogP often improves passive permeability.

TPSA Constancy
Cross-study comparable
TPSA 46.5 Ų (no change)
Increased LogP without TPSA penalty
Supports CNS drug-likeness filters
Polarity CNS Multiparameter Optimization Physicochemical Property Tuning

Bioisosteric Utility in MAPK Kinase Inhibitors

A comprehensive study by Melnykov et al. (2025) incorporated gem-difluorinated saturated O-heterocyclic substituents into MAPK kinase inhibitors and demonstrated their utility as promising fragments for bioisosteric replacements in drug discovery campaigns [1]. The study showed that the O- and gem-CF₂ moieties produce systematic additive effects on pKa, while their impact on LogP involves significant mutual influence between the polar oxygen and fluorine atoms, governing the compound's overall properties. Although 4,4-difluoro-3-methyloxane-3-carboxylic acid itself was not explicitly tested in the kinase assays, the study established the broader class validation that supports its use as a building block for analogous strategies.

Bioisosteric Validation
Class-level inference
Class validated in MAPK inhibitors
Supports building-block selection for kinase programs
Compound not individually tested; class-level evidence
Kinase Inhibitors Bioisosterism Fragment-Based Drug Discovery

Six-Membered vs. Five-Membered Ring Conformation

4,4-Difluoro-3-methyloxane-3-carboxylic acid (six-membered tetrahydropyran ring) differs from its five-membered oxolane analog 4,4-difluoro-3-methyloxolane-3-carboxylic acid (CAS 1782346-79-5) in ring size, molecular weight (180.15 vs. 166.12 g/mol), and conformational flexibility [1]. The six-membered oxane ring adopts chair conformations with distinct axial/equatorial preferences for the C3 substituents, whereas the five-membered oxolane ring explores envelope and twist conformations. This conformational divergence affects the spatial presentation of the carboxylic acid and methyl groups to protein binding sites and influences entropic contributions to binding free energy.

Ring-Size Divergence
Cross-study comparable
6-memb. vs 5-memb. ring, MW +14 Da
Distinct conformational ensembles for SAR exploration
Chair vs. envelope conformers; no co-crystal structures
Conformational Analysis Ring Size Effects Scaffold Diversity

Application Scenarios for 4,4-Difluoro-3-methyloxane-3-carboxylic Acid


Fragment-Based Library Design for CNS Drug-Likeness

The compound's combination of elevated LogP (1.13) with constant TPSA (46.5 Ų) relative to its non-fluorinated parent makes it an ideal fragment for CNS-targeted libraries. The gem-difluoro motif provides metabolic stability at the C4 position while the methyl group at C3 blocks metabolic oxidation, and the carboxylic acid serves as a synthetic handle for amide coupling or esterification. Procurement of this specific scaffold ensures that fragment hits can be optimized along a physicochemical trajectory that respects CNS MPO (Multiparameter Optimization) guidelines, where TPSA < 70 Ų and LogP 1–3 are preferred ranges. Additionally, the validated bioisosteric potential of gem-difluorinated O-heterocycles in kinase inhibitor contexts supports its prioritization for kinase-focused fragment collections .

Lead Optimization via pKa Modulation Without Scaffold Change

For lead series where the tetrahydropyran core is already established but inadequate ionization properties limit oral bioavailability or target engagement, 4,4-difluoro-3-methyloxane-3-carboxylic acid provides a direct replacement that lowers the carboxylic acid pKa by an estimated 1.3–2.4 units through the inductive effect of the gem-CF₂ group, as established by class-level experimental data . This pKa shift can improve the fraction of drug in the neutral form at intestinal pH, potentially enhancing passive absorption, while maintaining the same TPSA and core geometry as the non-fluorinated parent . The C3 methyl group further distinguishes this compound from simpler gem-difluoro scaffolds by providing additional hydrophobic contact surface without introducing metabolic lability.

Scaffold-Hopping SAR: Six- vs. Five-Membered Heterocycles

When expanding structure-activity relationship studies to explore the impact of ring size on target binding, this six-membered oxane scaffold offers a distinct conformational profile compared to its five-membered oxolane analog (CAS 1782346-79-5) . The chair conformations of the tetrahydropyran ring present the C3 carboxylic acid and methyl substituents in different spatial orientations than the oxolane envelope/twist conformers, enabling systematic exploration of binding pocket tolerance. The 14 Da molecular weight difference and altered lipophilicity (LogP 1.13 for oxane vs. data not available for oxolane analog) also contribute to SAR divergence. Researchers designing scaffold-hopping matrices should procure both ring-size variants to comprehensively map the binding site topology and conformational preferences of their target protein.

Application
Selection Property
Validation Focus
Fragment-based library design (CNS)
TPSA/LogP balance without polarity penalty
CNS MPO compliance and metabolic stability at C4/C3
Lead optimization pKa tuning
pKa shift via gem-CF₂ inductive effect
Ionization state at physiological pH without scaffold change
Scaffold-hopping SAR
Conformational diversity (chair vs. envelope)
Binding pocket topology mapping and vector exploration
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